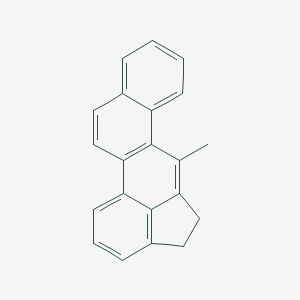
6,7-Cyclopentano-5-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Cyclopentano-5-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to human activities such as industrial processes and combustion of fossil fuels. This compound is of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage.
Mécanisme D'action
The mechanism of action of 6,7-Cyclopentano-5-methylchrysene involves the formation of reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 6,7-Cyclopentano-5-methylchrysene can lead to a variety of biochemical and physiological effects. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. The compound has also been shown to affect various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 6,7-Cyclopentano-5-methylchrysene in the lab is that it can be used as a model compound to investigate the carcinogenic effects of other 6,7-Cyclopentano-5-methylchrysenes. However, one limitation is that the compound is highly toxic and must be handled with care. It is also difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Orientations Futures
There are several future directions for research on 6,7-Cyclopentano-5-methylchrysene. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of focus is the investigation of the compound's effects on different cell types and tissues. Researchers may also explore the use of 6,7-Cyclopentano-5-methylchrysene as a potential biomarker for exposure to 6,7-Cyclopentano-5-methylchrysenes in the environment. Finally, studies may aim to identify new therapeutic targets for preventing or treating the carcinogenic effects of the compound.
In conclusion, 6,7-Cyclopentano-5-methylchrysene is a compound of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6,7-Cyclopentano-5-methylchrysene have been discussed in this paper. Further research is needed to fully understand the effects of this compound and to develop new strategies for preventing or treating its carcinogenic effects.
Méthodes De Synthèse
The synthesis of 6,7-Cyclopentano-5-methylchrysene involves the reaction of 2-methylnaphthalene with cyclopentadiene in the presence of a strong acid catalyst. The resulting product is then subjected to a series of purification steps to obtain a pure sample of 6,7-Cyclopentano-5-methylchrysene.
Applications De Recherche Scientifique
6,7-Cyclopentano-5-methylchrysene has been extensively studied for its potential carcinogenic effects. It has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. Researchers have also investigated the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Propriétés
Numéro CAS |
128941-62-8 |
|---|---|
Nom du produit |
6,7-Cyclopentano-5-methylchrysene |
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
12-methylpentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H16/c1-13-16-11-10-15-6-4-8-18(21(15)16)19-12-9-14-5-2-3-7-17(14)20(13)19/h2-9,12H,10-11H2,1H3 |
Clé InChI |
FLDPAWNSJWKHHE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
SMILES canonique |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
Autres numéros CAS |
128941-62-8 |
Synonymes |
6,7-cyclopentano-5-methylchrysene 6,7-cyp-5-MeC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
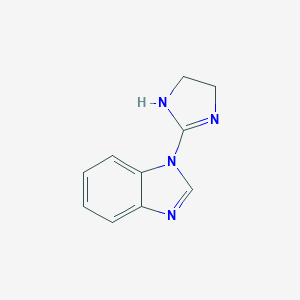
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
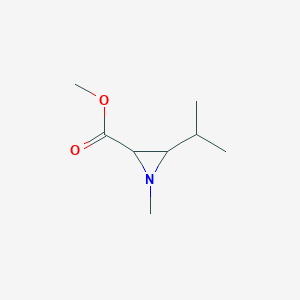
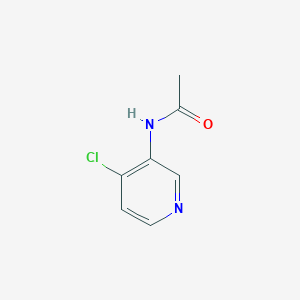
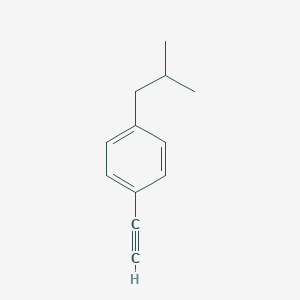
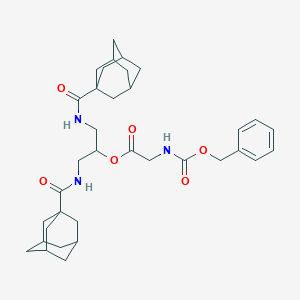
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
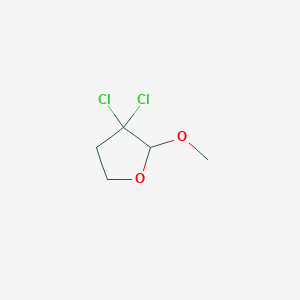
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
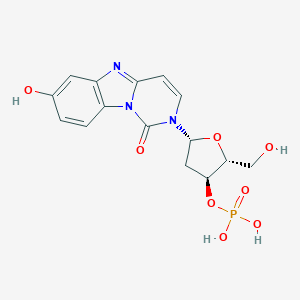
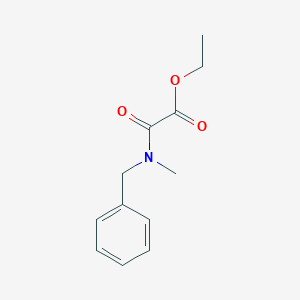
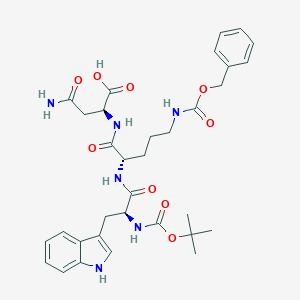
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)